3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic compound that features a benzothiophene core with dichloro and imidazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,6-dichlorobenzothiophene with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in proteins, influencing their activity and leading to various biological effects. The benzothiophene core may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-1-benzothiophene-2-carboxamide: Lacks the imidazole substituent, which may result in different biological activities.
N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Similar structure but without the dichloro groups, potentially altering its reactivity and applications.
Uniqueness
3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of dichloro and imidazole substituents on the benzothiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C14H11Cl2N3OS |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
3,6-dichloro-N-[2-(1H-imidazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-8-1-2-10-11(5-8)21-13(12(10)16)14(20)18-4-3-9-6-17-7-19-9/h1-2,5-7H,3-4H2,(H,17,19)(H,18,20) |
InChI Key |
ZKOLGDHRMGYUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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